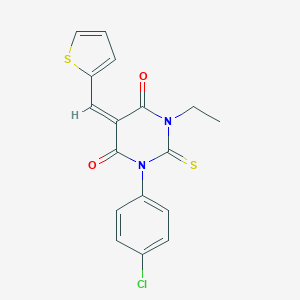![molecular formula C16H16BrNO B297367 N-[4-bromo-2-(propan-2-yl)phenyl]benzamide](/img/structure/B297367.png)
N-[4-bromo-2-(propan-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-bromo-2-(propan-2-yl)phenyl]benzamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Scientific Research Applications
N-[4-bromo-2-(propan-2-yl)phenyl]benzamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurobiology, and immunology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In neurobiology, N-[4-bromo-2-(propan-2-yl)phenyl]benzamide has been studied for its role in regulating synaptic plasticity and memory formation. It has also been shown to modulate the immune response, making it a potential candidate for immunotherapy.
Mechanism of Action
N-[4-bromo-2-(propan-2-yl)phenyl]benzamide exerts its effects by inhibiting the activity of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in gene expression and cell proliferation. By inhibiting BRD4, N-[4-bromo-2-(propan-2-yl)phenyl]benzamide can suppress the growth of cancer cells and modulate the immune response. Additionally, N-[4-bromo-2-(propan-2-yl)phenyl]benzamide has been shown to regulate the activity of other proteins, including p53 and NF-κB, which are involved in cell survival and inflammation.
Biochemical and Physiological Effects
N-[4-bromo-2-(propan-2-yl)phenyl]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurobiology, N-[4-bromo-2-(propan-2-yl)phenyl]benzamide has been shown to enhance memory formation and synaptic plasticity. It has also been shown to modulate the immune response by regulating the activity of immune cells.
Advantages and Limitations for Lab Experiments
N-[4-bromo-2-(propan-2-yl)phenyl]benzamide has several advantages for laboratory experiments. It is a small molecule that can easily penetrate cell membranes and exert its effects on intracellular targets. It has also been shown to have good bioavailability and pharmacokinetic properties. However, one limitation of N-[4-bromo-2-(propan-2-yl)phenyl]benzamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[4-bromo-2-(propan-2-yl)phenyl]benzamide. One potential direction is the development of N-[4-bromo-2-(propan-2-yl)phenyl]benzamide-based therapies for cancer and other diseases. Another direction is the study of the molecular mechanisms underlying the effects of N-[4-bromo-2-(propan-2-yl)phenyl]benzamide on gene expression and cell proliferation. Additionally, the role of N-[4-bromo-2-(propan-2-yl)phenyl]benzamide in regulating immune function and inflammation warrants further investigation. Overall, the study of N-[4-bromo-2-(propan-2-yl)phenyl]benzamide has the potential to lead to the development of new therapies for a variety of diseases.
Synthesis Methods
The synthesis of N-[4-bromo-2-(propan-2-yl)phenyl]benzamide involves the reaction between 4-bromo-2-isopropylacetanilide and benzoyl chloride in the presence of a base. The reaction yields N-[4-bromo-2-(propan-2-yl)phenyl]benzamide as a white crystalline solid with a melting point of 151-153°C. The purity of the compound can be confirmed by NMR and mass spectrometry.
properties
Molecular Formula |
C16H16BrNO |
|---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
N-(4-bromo-2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16BrNO/c1-11(2)14-10-13(17)8-9-15(14)18-16(19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19) |
InChI Key |
MBJIOSMVBNZVGR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297284.png)

![5-(2-Hydroxy-3-methoxybenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297286.png)
![2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B297287.png)
![5-{3-Allyl-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297290.png)
![(5E)-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B297291.png)
![2-[(2-bromo-4-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297293.png)

![3-Phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione](/img/structure/B297295.png)
![3-[5-[(Z)-[2,4-dioxo-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B297298.png)
![(5E)-5-(3-ethoxy-2-hydroxybenzylidene)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297300.png)
![2-[({1-[(E)-{2,4-dioxo-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidin-5-ylidene}methyl]naphthalen-2-yl}oxy)methyl]benzonitrile](/img/structure/B297301.png)
![3-(4-Fluorobenzyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]imidazolidine-2,4-dione](/img/structure/B297302.png)
![(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B297307.png)